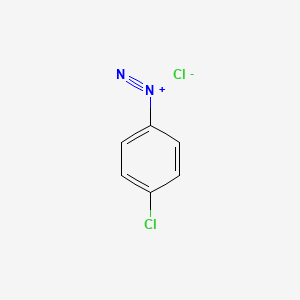

4-chlorobenzenediazonium;chloride

Übersicht

Beschreibung

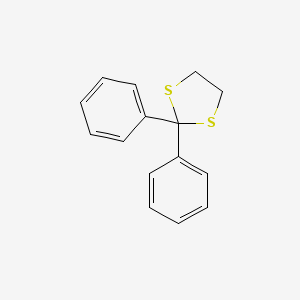

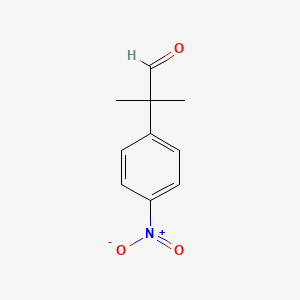

4-Chlorobenzenediazonium chloride is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (−N≡N+) attached to an aromatic ring. The specific structure of 4-chlorobenzenediazonium chloride includes a chlorine atom substituted at the para position of the benzene ring. This compound is widely used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds .

Vorbereitungsmethoden

4-Chlorobenzenediazonium chloride is typically synthesized through the diazotization of 4-chloroaniline. The process involves the reaction of 4-chloroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt .

Synthetic Route:

- Dissolve 4-chloroaniline in hydrochloric acid.

- Cool the solution to 0-5°C.

- Add a solution of sodium nitrite dropwise while maintaining the temperature.

- The resulting 4-chlorobenzenediazonium chloride precipitates out and can be isolated by filtration.

Industrial Production: The industrial production of 4-chlorobenzenediazonium chloride follows a similar procedure but is scaled up and optimized for higher yields and purity. The reaction conditions are carefully controlled to prevent decomposition and ensure the safety of the process .

Analyse Chemischer Reaktionen

4-Chlorobenzenediazonium chloride undergoes a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Types of Reactions:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.

Coupling Reactions: The compound can react with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.

Common Reagents and Conditions:

- Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr) for Sandmeyer reactions.

- Phenols or aromatic amines for azo coupling reactions.

- Reducing agents such as hypophosphorous acid for reduction reactions.

Major Products:

- Chlorobenzene, bromobenzene, and benzonitrile from Sandmeyer reactions.

- Azo dyes from coupling reactions.

- 4-Chloroaniline from reduction reactions.

Wissenschaftliche Forschungsanwendungen

4-Chlorobenzenediazonium chloride has numerous applications in scientific research and industry:

- Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds and dyes .

- Biology: The compound is used in the preparation of biologically active molecules and as a labeling reagent in biochemical assays .

- Medicine: It is involved in the synthesis of pharmaceutical compounds and diagnostic agents .

- Industry: The compound is used in the production of pigments, dyes, and other industrial chemicals .

Wirkmechanismus

The mechanism of action of 4-chlorobenzenediazonium chloride involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, facilitating the attack by nucleophiles and leading to the formation of new chemical bonds .

Molecular Targets and Pathways:

- Electrophilic substitution reactions with nucleophiles.

- Formation of azo bonds through coupling reactions with aromatic compounds.

Vergleich Mit ähnlichen Verbindungen

- Benzenediazonium chloride: Lacks the chlorine substituent, making it less reactive in some reactions.

- 4-Methylbenzenediazonium chloride: Contains a methyl group, which is an electron-donating group, reducing the electrophilicity of the diazonium ion.

- 4-Nitrobenzenediazonium chloride: Contains a nitro group, which is a strong electron-withdrawing group, increasing the electrophilicity of the diazonium ion .

Eigenschaften

CAS-Nummer |

2028-74-2 |

|---|---|

Molekularformel |

C6H4Cl2N2 |

Molekulargewicht |

175.01 g/mol |

IUPAC-Name |

4-chlorobenzenediazonium;chloride |

InChI |

InChI=1S/C6H4ClN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H;1H/q+1;/p-1 |

InChI-Schlüssel |

HDSKJRZKLHXPNF-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC(=CC=C1[N+]#N)Cl.[Cl-] |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylbenzo[d]isothiazol-6-ol](/img/structure/B8731849.png)

![3-(sec-Butyl)-2-ethylpyrazolo[1,5-a]pyridine](/img/structure/B8731887.png)

![1-[1-(2,4-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B8731913.png)